Somnath Mallick
PMID: 30557732
DOI:
10.1016/j.chemosphere.2018.12.046
Abstract
A gram-negative bacterium designated as RTSB was isolated from a petroleum-contaminated soil competent of utilizing acenaphthene as the solitary source of carbon and energy. The strain RTSB was identified as a Sphingobacterium species based on the morphological, nutritional and biochemical features of the organism as well as 16S rRNA sequence analysis. By a combination of chromatographic and spectrometric techniques, different metabolites of the acenaphthene degradation pathway by the strain RTSB were isolated and identified, which indicate a novel acenaphthene degradation pathway involving 1-naphthoic acid. Characterization of different metabolites suggested transformation of acenaphthene to 1-naphthoic acid through 1-acenaphthenol, acenaphthenequinone and naphthalene-1,8-dicarboxylic acid in the upper pathway of degradation; while in the later, 1-naphthoic acid was processed via a novel meta-cleavage pathway, leading to the formation of trans-3-carboxy-2-hydroxybenzylidenepyruvic acid, and then to salicylic acid and catechol entering into the TCA cycle intermediates. This detailed study of acenaphthene degradation by a Sphingobacterium species describes a distinct pathway of acenaphthene degradation involving the novel metabolite trans-3-carboxy-2-hydroxybenzylidenepyruvic acid.
Godwin A Aleku,
Annica Saaret,
Ruth T Bradshaw-Allen,
Sasha R Derrington,
Gabriel R Titchiner,
Irina Gostimskaya,
Deepankar Gahloth,
David A Parker,
Sam Hay,
David Leys
PMID: 32719558
DOI:
10.1038/s41589-020-0603-0
Abstract
The direct C-H carboxylation of aromatic compounds is an attractive route to the corresponding carboxylic acids, but remains challenging under mild conditions. It has been proposed that the first step in anaerobic microbial degradation of recalcitrant aromatic compounds is a UbiD-mediated carboxylation. In this study, we use the UbiD enzyme ferulic acid decarboxylase (Fdc) in combination with a carboxylic acid reductase to create aromatic degradation-inspired cascade reactions, leading to efficient functionalization of styrene through CO
fixation. We reveal that rational structure-guided laboratory evolution can expand the substrate scope of Fdc, resulting in activity on a range of mono- and bicyclic aromatic compounds through a single mutation. Selected variants demonstrated 150-fold improvement in the conversion of coumarillic acid to benzofuran + CO
and unlocked reactivity towards naphthoic acid. Our data demonstrate that UbiD-mediated C-H activation is a versatile tool for the transformation of aryl/alkene compounds and CO
into commodity chemicals.
Kazunori Kadota
PMID: 30175760
DOI:
10.1248/yakushi.18-00104
Abstract
For efficient and deeper drug delivery into the lungs via dry powder inhalers (DPIs), we designed porous spray-dried particles (SDPs) containing anti-tuberculosis drugs and sugar-based excipients. The SDPs were prepared by spray-drying ethanol solutions containing isoniazid and/or rifampicin and sucrose, maltose, or highly branched cyclic dextrin (HBCD). Solid-state fluorescence emission spectroscopy showed that 1-naphthoic acid (1-NPA), a model drug, was dispersed in a molecular dispersion/solid solution, suggesting high potential of HBCD as an excipient in DPIs. 1-NPA was dispersed not only as active pharmaceutical ingredient (API) molecules with HBCD, but also as fine crystals. Morphological examination showed that the fine particles of HBCD/anti-tuberculosis drugs were porous, indicating high aerodynamic performance. Isoniazid and rifampicin could also be incorporated into the HBCD matrix. HBCD formulations exhibited higher released doses and fine-particle fractions than sucrose and maltose formulations, and could incorporate both hydrophilic and hydrophobic drugs.
Lin Wu,
Binghua Li,
Mingzhu Liu
PMID: 30005345
DOI:
10.1016/j.chemosphere.2018.07.003
Abstract
In order to clarify the influence of aromatic structure and COOH substitution of aromatic acids on their sorption to biochars, benzoic acid (BA), phthalic acid (PA), hemimellitic acid (HA), 2-biphenylcarboxylic acid (2-BA), 1-naphthoic acid (1-NA) and naphthalene were selected as model sorbates. Batch experiments on sorption of them to wheat straw-derived biochars at 300 °C (WS300) and 700 °C (WS700) were conducted. Results showed that WS700 with higher specific surface area and pore volume had faster and higher sorption of aromatic acids than WS300. Sorption affinity of aromatic acids decreased with increasing number of aromatic rings (BA > 1-NA > 2-BA), and was weakened by COOH substitution (BA > PA > HA). This was likely due to the π-electron delocalization into additional ring, reduced contact area of nonplanar aromatic structure on biochar surfaces, size exclusion of larger molecules in smaller pores of biochars and decreased hydrophobicity of aromatic acids by COOH substitution that abated the sorption. Dissociation of COOH substitution of aromatic acids also weakened their sorption to biochars due to the lower hydrophobicity of anionic species, and electrostatic repulsion between anionic species and negatively charged surface of biochars.
Philip Pirkwieser,
José A López-López,
Wolfgang Kandioller,
Bernhard K Keppler,
Carlos Moreno,
Franz Jirsa
PMID: 30453649
DOI:
10.3390/molecules23113011
Abstract
Developments in the liquid micro-extraction of trace metals from aqueous phases have proven to be limited when extended from pure water to more complex and demanding matrices such as sea water or wastewater treatment effluents. To establish a system that works under such matrices, we successfully tested three task-specific ionic liquids, namely trihexyltetradecyl- phosphonium-, methyltrioctylphosphonium- and methyltrioctylammonium 3-hydroxy-2-naphthoate in two-phase solvent bar micro-extraction (SBME) experiments. We describe the influence of pH, organic additives, time, stirring rate and volume of ionic liquid for multi-elemental micro-extraction of Cu, Ag, Cd and Pb from various synthetic and natural aqueous feed solutions. Highest extraction for all metals was achieved at pH 8.0. Minimal leaching of the ionic liquids into the aqueous phase was demonstrated, with values < 30 mg L
DOC in all cases. Sample salinities of up to 60 g L
NaCl had a positive effect on the extraction of Cd, possibly due to an efficient extraction mechanism of the present chlorido complexes. In metal-spiked natural feed solutions, the selected SBME setups showed unchanged stability under all conditions tested. We could efficiently (≥85%) extract Cu and Ag from drinking water and achieved high efficacies for Ag and Cd from natural sea water and hypersaline water, respectively. The method presented here proves to be a useful tool for an efficient SBME of heavy metals from natural waters without the need to pretreat or modify the sample.
Tuleshwori Devi Sapam,
Anbumani Velmurugan Ilavarasi,
Bhagath Kumar Palaka,
Elakkiya Elumalai,
Nirmala Devi Kanika,
Dinakara Rao Ampasala
PMID: 29041842
DOI:
10.1080/10799893.2017.1387920
Abstract
Mammalian lethal with SEC13 protein 8 (mLST8), is an indispensable protein subunit of mammalian target of rapamycin (mTOR) signaling pathway that interacts with the kinase domain of mTOR protein, thereby stabilizing its active site. Experimental studies reported the over expression of mLST8 in human colon and prostate cancers by activation of both mTORC1/2 complexes and subsequent downstream substrates leading to tumor progression. Considering its role, targeting mLST8 protein would be a therapeutic approach against tumor progression in colon and prostate cancers. Hence, using in silico structure based drug design approach, the comparative binding patterns of 1,1'-binapthyl-2,2'diol (BINOL), 1-(2-carboxynaphth-1yl)-2-naphthoic acid (SCF-12) and their analogs in the cavity of mLST8 were explored. ADME and binding energy calculations led to the identification of five compounds with favorable Glide (G) scores and implicated the importance of Asn132 and Gln225 as key binding residues. Molecular dynamics (MD) simulations and free energy landscape (FEL) approaches helped in elucidating the binding mechanism and suggested the possibility of ligands 1-3 namely, ZINC01765622, ZINC62723702 and ZINC02576980 to be promising antagonists for mLST8. Thus, this study substantiates the prospect of targeting mLST8 protein using potent hits which could hinder tumor progression in colon and prostate cancers.
Hui Wang,
Jiajia Gao,
Nana Yu,
Jingang Qu,
Fang Fang,
Huili Wang,
Mei Wang,
Xuedong Wang
PMID: 27154690
DOI:
10.1016/j.talanta.2016.03.092
Abstract
In traditional ionic liquids (ILs)-based microextraction, the hydrophobic and hydrophilic ILs are often used as extractant and disperser, respectively. However, the functional effects of ILs are not utilized in microextraction procedures. Herein, we introduced 1-naphthoic acid into imidazolium ring to synthesize a novel ionic liquid 1-butyl-3-methylimidazolium naphthoic acid salt ([C4MIM][NPA]), and its structure was characterized by IR, (1)H NMR and MS. On the basis of its acidic property and lower solubility than common [CnMIM][BF4], it was used as a mixing dispersive solvent with [C4MIM][BF4] in "functionalized ionic liquid-based no organic solvent microextraction (FIL-NOSM)". Utilization of [C4MIM][NPA] in FIL-NOSM procedures has two obvious advantages: (1) it promoted the non-polar environment, increased volume of the sedimented phase, and thus could enhance the extraction recoveries of triclosan (TCS) and methyltriclosan (MTCS) by more than 10%; and (2) because of the acidic property, it can act as a pH modifier, avoiding extra pH adjustment step. By combining single factor optimization and central composite design, the main factors in the FIL-NOSM method were optimized. Under the optimal conditions, the relative recoveries of TCS and MTCS reached up to 98.60-106.09%, and the LODs of them were as low as 0.12-0.15µgL(-1) in plasma and urine samples. In total, this [C4MIM][NPA]-based FIL-NOSM method provided high extraction efficiency, and required less pretreatment time and unutilized any organic solvent. To the best of our knowledge, this is the first application of [C4mim][NPA]-based microextraction method for the simultaneous quantification of trace TCS and MTCS in human fluids.
Tuyet Anh Dang Thi,
Thu Ha Vu Thi,
Hoang Thi Phuong,
Thanh Ha Nguyen,
Chinh Pham The,
Cuong Vu Duc,
Yves Depetter,
Tuyen Van Nguyen,
Matthias D'hooghe
PMID: 26081288
DOI:
10.1016/j.bmcl.2015.05.051
Abstract
1,4-Dihydroxy-2-naphthoic acid was used as a substrate for a straightforward five-step synthesis of 3-substituted 1H-benzo[g]isochromene-5,10-diones, with a Michael addition of N-acylmethylpyridinium ylides across 2-hydroxymethyl-1,4-naphthoquinone and a subsequent acid-mediated dehydratation of intermediate hemiacetals as the key steps. The obtained benzo[g]isochromene-5,10-diones were subsequently deployed for further synthetic elaboration to produce new 3,4-dihydrobenzo[g]isochromene-5,10-diones and (3,4-dihydro-)4a,10a-epoxybenzo[g]isochromene-5,10-diones. All compounds were screened for their cytotoxic and antimicrobial effects, revealing an interesting cytotoxic activity of 1H-benzo[g]isochromene-5,10-diones against different cancer cell lines.
Jiajia Gao,
Hui Wang,
Jingang Qu,
Huili Wang,
Xuedong Wang
PMID: 27542460
DOI:
10.1016/j.foodchem.2016.07.138
Abstract
In traditional ionic liquids (ILs)-based microextraction, ILs are often used as extraction and dispersive solvents; however, their functional effects are not fully utilized. Herein, we developed a novel ionic liquid 1-butyl-3-methylimidazolium naphthoic acid salt ([C4MIM][NPA]) with strong acidity. It was used as a mixed dispersive solvent with conventional [C2MIM][BF4] in "functionalized ionic liquid-based non-organic solvent microextraction (FIL-NOSM)" for determination of tetracycline antibiotics (TCs) in milk and eggs. Utilization of [C4MIM][NPA] in FIL-NOSM method increased extraction recoveries (ERs) of TCs by more than 20% and eliminated the pH adjustment step because of its strong acidity. Under optimized conditions based on central composite design, the ERs of four TCs were 94.1-102.1%, and the limitsofdetection were 0.08-1.12μgkg(-1) in milk and egg samples. This proposed method provides high extraction efficiency, less pretreatment time and requires non-organic solvents for determination of trace TC concentrations in complex animal-based food matrices.
Piyali Pal Chowdhury,
Soumik Basu,
Arindam Dutta,
Tapan K Dutta
PMID: 27068590
DOI:
10.1128/JB.00250-16
Abstract
The gene encoding a nonoxidative decarboxylase capable of catalyzing the transformation of 2-hydroxy-1-naphthoic acid (2H1NA) to 2-naphthol was identified, recombinantly expressed, and purified to homogeneity. The putative gene sequence of the decarboxylase (hndA) encodes a 316-amino-acid protein (HndA) with a predicted molecular mass of 34 kDa. HndA exhibited high identity with uncharacterized amidohydrolase 2 proteins of various Burkholderia species, whereas it showed a modest 27% identity with γ-resorcylate decarboxylase, a well-characterized nonoxidative decarboxylase belonging to the amidohydrolase superfamily. Biochemically characterized HndA demonstrated strict substrate specificity toward 2H1NA, whereas inhibition studies with HndA indicated the presence of zinc as the transition metal center, as confirmed by atomic absorption spectroscopy. A three-dimensional structural model of HndA, followed by docking analysis, identified the conserved metal-coordinating and substrate-binding residues, while their importance in catalysis was validated by site-directed mutagenesis.
Microbial nonoxidative decarboxylases play a crucial role in the metabolism of a large array of carboxy aromatic chemicals released into the environment from a variety of natural and anthropogenic sources. Among these, hydroxynaphthoic acids are usually encountered as pathway intermediates in the bacterial degradation of polycyclic aromatic hydrocarbons. The present study reveals biochemical and molecular characterization of a 2-hydroxy-1-naphthoic acid nonoxidative decarboxylase involved in an alternative metabolic pathway which can be classified as a member of the small repertoire of nonoxidative decarboxylases belonging to the amidohydrolase 2 family of proteins. The strict substrate specificity and sequence uniqueness make it a novel member of the metallo-dependent hydrolase superfamily.